6-Bromo-4-(trifluoromethyl)nicotinic acid
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Overview
Description
6-Bromo-4-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H3BrF3NO2 and a molecular weight of 270.01 g/mol It is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring
Preparation Methods
The synthesis of 6-Bromo-4-(trifluoromethyl)nicotinic acid typically involves multiple steps, including acylation, cyclization, and hydrolysis. One method involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials . The reaction conditions include:
Acylation: Vinyl ethyl ether and trifluoroacetyl chloride are reacted in the presence of a catalyst such as triethylamine or pyridine at temperatures ranging from -10 to 30°C for 3 to 7 hours.
Cyclization: The intermediate product undergoes cyclization to form the desired pyridine ring structure.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Chemical Reactions Analysis
6-Bromo-4-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boron reagents.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-4-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
6-Bromo-4-(trifluoromethyl)nicotinic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)nicotinic acid: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
6-(Trifluoromethyl)nicotinic acid: Lacks the bromine atom at the 6th position, which can affect its chemical properties and applications.
4-Bromo-6-fluoronicotinic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to different chemical and biological properties.
Properties
CAS No. |
1060805-50-6 |
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Molecular Formula |
C7H3BrF3NO2 |
Molecular Weight |
270.00 g/mol |
IUPAC Name |
6-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14) |
InChI Key |
WKWWCRMZDROUDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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